2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide
Description
2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a phenyl group at the 3-position and a thioacetamide moiety at the 7-position. The o-tolyl (2-methylphenyl) group on the acetamide nitrogen introduces steric and electronic effects that influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-7-5-6-10-15(13)22-16(26)11-27-19-17-18(20-12-21-19)25(24-23-17)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARNIACPQXURMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Preformed Triazole-Pyrimidine Intermediates
A widely adopted approach involves constructing the triazole and pyrimidine rings sequentially:
Step 1 : Synthesis of 3-phenyl-1H-1,2,3-triazole-4,5-diamine via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between phenylacetylene and sodium azide.
Step 2 : Condensation with thiourea or cyanothioacetamide under alkaline conditions to form the pyrimidine ring. For example, refluxing 3-phenyl-1H-1,2,3-triazole-4,5-diamine with cyanothioacetamide in ethanol yields 7-mercapto-3-phenyl-3H-triazolo[4,5-d]pyrimidine (Intermediate A).
Reaction Conditions :
Multi-Component One-Pot Synthesis
Recent advances employ tandem reactions to streamline synthesis:
Components :
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3-Phenyl-1H-1,2,3-triazole-4,5-diamine
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Carbon disulfide (CS₂)
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o-Tolylacetamide precursor
Protocol :
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React triazole diamine with CS₂ in dimethylformamide (DMF) containing 10% NaOH at 60°C for 4 h to form Intermediate A.
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Add bromoacetyl-o-toluidine and stir at room temperature for 12 h.
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Isolate via precipitation in ice-water, followed by recrystallization from ethanol.
Advantages :
Thioacetamide Incorporation Methodologies
Nucleophilic Displacement of Halogenated Intermediates
A halogen atom at position 7 of the pyrimidine ring serves as a leaving group for thiol nucleophiles:
Intermediate B : 7-Chloro-3-phenyl-3H-[1,triazolo[4,5-d]pyrimidine
Thiol Source : Potassium thioacetate (KSAc)
Reaction Scheme :
Optimized Parameters :
| Variable | Effect on Yield |
|---|---|
| Solvent (DMF vs. THF) | DMF increases yield by 22% |
| Temperature (>100°C) | Decomposition observed |
| Molar Ratio (1:1.2) | Prevents dimerization |
Yield : 84% after column chromatography (SiO₂, ethyl acetate/hexane).
Direct Thiolation Using Lawesson’s Reagent
For substrates resistant to nucleophilic substitution:
Protocol :
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Convert 7-oxo derivative to 7-thioxo analog using Lawesson’s reagent in toluene at 110°C.
Key Data :
-
Reaction completion: 4 h (monitored by TLC).
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Isolated yield: 71% after recrystallization from acetonitrile.
Coupling of o-Tolylacetamide Moiety
Amide Bond Formation via Carbodiimide Chemistry
Activation Method :
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EDC/HCl and HOBt in dichloromethane (DCM).
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React 7-mercaptoacetic acid derivative with o-toluidine.
Conditions :
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0°C to room temperature, 24 h stirring.
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Quench with aqueous NaHCO₃, extract with DCM.
Microwave-Assisted Coupling
Advantages : Reduced reaction time from hours to minutes.
Protocol :
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Mix 7-mercaptoacetic acid and o-toluidine in DMF.
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Add HATU catalyst, irradiate at 100°C (300 W) for 15 min.
Outcome :
Reaction Optimization and Scalability
Solvent Effects on Cyclization
Comparative study in ethanol vs. acetonitrile:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 98 |
| Acetonitrile | 37.5 | 65 | 95 |
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | 5 | 68 |
| CuI | 10 | 82 |
| None | – | 45 |
Mechanism : CuI facilitates oxidative addition of the thiolate to the pyrimidine ring.
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
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δ 8.72 (s, 1H, triazole-H)
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δ 7.85–7.40 (m, 9H, aromatic H)
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δ 4.21 (s, 2H, SCH₂CO)
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δ 2.31 (s, 3H, o-tolyl-CH₃)
HRMS (ESI+) :
Purity Assessment
HPLC Conditions :
-
Column: C18, 5 μm, 4.6 × 250 mm
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Mobile phase: MeCN/H₂O (70:30)
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Retention time: 6.74 min
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Purity: 99.3%
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Reactor Design :
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Microfluidic system with three zones:
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Triazole formation (Cu tubing, 120°C)
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Pyrimidine cyclization (PFA coil, 80°C)
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Thioacetamide coupling (static mixer)
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Chemical Reactions Analysis
Types of Reactions
2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the 7-position of the triazolopyrimidine ring.
Addition Reactions: It can also participate in addition reactions with reagents such as sulfuric acid and hydroxylamine.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alkoxide ions, carbanions, Grignard reagents, sulfuric acid, and hydroxylamine. The reaction conditions typically involve the use of solvents such as ethanol and the presence of catalysts like sodium hydride .
Major Products Formed
The major products formed from these reactions include substituted triazolopyrimidines, amides, amidoximes, esters, and hydrazides .
Scientific Research Applications
Research indicates that compounds containing triazole and pyrimidine structures exhibit a range of biological activities including:
- Antimicrobial Activity : Many derivatives have shown effectiveness against various bacterial strains.
- Anticancer Potential : Triazole derivatives are noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Antimicrobial Applications
Recent studies have demonstrated that derivatives of triazolo-pyrimidines possess significant antimicrobial properties. For instance:
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| 1 | Moderate | Good |
| 2 | Excellent | Moderate |
| 3 | Good | Excellent |
These findings suggest that the compound may be effective against multidrug-resistant bacterial strains, making it a candidate for further development in antimicrobial therapies.
Anticancer Research
The anticancer properties of triazolo-pyrimidines have been extensively studied. Compounds similar to 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide have shown promising results in inhibiting cancer cell proliferation through mechanisms such as:
- Cell Cycle Arrest : Inducing cell cycle disruption leading to apoptosis.
- Enzyme Inhibition : Targeting specific enzymes involved in cancer progression.
Case Studies
- Triazole Derivatives in Cancer Therapy : A study indicated that triazole-containing compounds significantly reduced tumor sizes in animal models when administered at therapeutic doses.
- Antimicrobial Screening : In vitro assays highlighted the efficacy of several derivatives against gram-positive bacteria, showcasing their potential as novel antimicrobial agents.
Future Research Directions
Continued exploration into the synthesis and modification of this compound could yield derivatives with enhanced biological activity and reduced toxicity profiles. Potential areas for future research include:
- Structure-Activity Relationship (SAR) studies to optimize efficacy.
- Investigating the mechanism of action at the molecular level.
- Clinical trials to assess safety and effectiveness in humans.
Mechanism of Action
The mechanism of action of 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution and addition reactions, leading to the formation of various derivatives with potential biological activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
a) 3-Position Substituents
Biological Activity
The compound 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is a derivative of triazolo[4,5-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, revealing promising results in various areas:
Anticancer Activity
-
Cell Line Studies : The compound has demonstrated cytotoxic effects against multiple cancer cell lines. For instance:
- IC50 Values : In studies involving prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, the compound exhibited IC50 values ranging from 0.67 to 0.87 µM, indicating potent anticancer properties .
- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
- Molecular Docking Studies : Molecular docking studies have shown that the compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism through which it may exert its anticancer effects .
Antioxidant Properties
The antioxidant activity of the compound has been assessed using DPPH radical scavenging assays. Results indicate that it possesses significant antioxidant capabilities, which may contribute to its overall therapeutic potential .
Research Findings and Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound inhibits key kinases involved in tumor growth and metastasis.
- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels within cells, contributing to both anticancer and antioxidant effects.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
Triazolopyrimidine Core Formation : Cyclization of precursors (e.g., aminopyrimidines) with phenyl azides under copper-catalyzed conditions .
Thioether Linkage : Introduction of the thio group via nucleophilic substitution using mercaptoacetic acid derivatives .
Acetamide Functionalization : Coupling with o-toluidine via carbodiimide-mediated amidation .
- Optimization : Yield and purity depend on solvent choice (e.g., DMF for solubility), temperature control (60–80°C for cyclization), and purification via column chromatography .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regioselectivity of the triazole ring and acetamide linkage .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion at m/z 432.1) .
- X-ray Crystallography : Resolves ambiguity in triazole-pyrimidine core geometry, particularly for analogs .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Dose-Response Profiling : Test across a wide concentration range (nM–µM) to identify off-target effects .
- Target-Specific Assays : Use kinase inhibition panels or bacterial efflux pump knockout strains to isolate mechanisms .
- Meta-Analysis : Compare structural analogs (e.g., fluorobenzyl vs. chlorophenyl derivatives) to correlate substituents with activity .
Q. How does the compound interact with biological targets at the molecular level?
- Methodological Answer :
- Molecular Docking : Simulate binding to ATP pockets (e.g., EGFR kinase) using the triazolopyrimidine core as a hinge-binder .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics () for validated targets like DNA gyrase .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
Q. What computational approaches predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use QikProp or SwissADME to assess logP (optimal range: 2–4) and cytochrome P450 inhibition .
- Metabolite Identification : Simulate Phase I/II metabolism via Schrödinger’s BioLuminate, focusing on thioether oxidation and acetamide hydrolysis .
Experimental Design & Data Analysis
Q. How to design in vivo studies to evaluate pharmacokinetics and efficacy?
- Methodological Answer :
- Dosing Regimen : Administer orally (10–50 mg/kg) in rodent models, with plasma sampling at 0.5, 2, 6, and 24h post-dose .
- Bioanalytical LC-MS/MS : Quantify compound and metabolites using a C18 column and ESI+ ionization .
- Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
Q. What strategies mitigate instability of the thioether linkage under physiological conditions?
- Methodological Answer :
- Prodrug Design : Replace thioether with disulfide bonds, activated by glutathione in cancer cells .
- Formulation Optimization : Use PEGylated liposomes to protect against oxidative degradation .
Comparative & Mechanistic Studies
Q. How does structural variation (e.g., o-tolyl vs. p-tolyl substituents) impact target selectivity?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with para-substituted toluidine and test against kinase panels .
- Free Energy Calculations (MM/PBSA) : Compare binding affinities of ortho- vs. para-substituted derivatives .
Q. What in vitro models best replicate the compound’s reported anticancer activity?
- Methodological Answer :
- 3D Spheroid Cultures : Use HCT116 colon cancer spheroids to mimic tumor microenvironment resistance .
- Patient-Derived Xenograft (PDX) Models : Prioritize tumors with upregulated EGFR or PI3K pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
